molecular formula C34H34O10 B1257490 Austrocolorin A1

Austrocolorin A1

Cat. No.: B1257490
M. Wt: 602.6 g/mol
InChI Key: VVWGQJAVEGHWEP-HEVIKAOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Austrocolorin A1 is a rare dimeric dihydroanthracenone belonging to the tricolorin class, characterized by a 10,10′-coupled structure. It was first isolated from Cortinarius subgenus Dermocybe, a toadstool indigenous to Australia . The compound exhibits atropisomerism—a form of stereoisomerism arising from restricted rotation around a single bond—resulting in distinct axial configurations. Its structure, including absolute stereochemistry, was elucidated using spectroscopic techniques (NMR, HRMS), chemical degradation, and chiral HPLC analysis . This compound and its atropisomer, Austrocolorin B1, represent some of the few known natural products in the tricolorin class, underscoring their chemical uniqueness .

Properties

Molecular Formula

C34H34O10

Molecular Weight

602.6 g/mol

IUPAC Name

(3S)-10-[(2S)-2,10-dihydroxy-5,7-dimethoxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,9-dihydroxy-6,8-dimethoxy-3-methyl-2,4-dihydroanthracen-1-one

InChI

InChI=1S/C34H34O10/c1-33(39)11-19-25(17-7-15(41-3)9-23(43-5)29(17)31(37)27(19)21(35)13-33)26-18-8-16(42-4)10-24(44-6)30(18)32(38)28-20(26)12-34(2,40)14-22(28)36/h7-10,37-40H,11-14H2,1-6H3/t33-,34-/m0/s1

InChI Key

VVWGQJAVEGHWEP-HEVIKAOCSA-N

Isomeric SMILES

C[C@@]1(CC2=C(C3=C(C(=CC(=C3)OC)OC)C(=C2C(=O)C1)O)C4=C5C[C@](CC(=O)C5=C(C6=C4C=C(C=C6OC)OC)O)(C)O)O

Canonical SMILES

CC1(CC2=C(C3=C(C(=CC(=C3)OC)OC)C(=C2C(=O)C1)O)C4=C5CC(CC(=O)C5=C(C6=C4C=C(C=C6OC)OC)O)(C)O)O

Synonyms

austrocolorin A1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Features

The tricolorin class comprises 10,10′-coupled dihydroanthracenone dimers, a rare structural motif in natural products. Below is a comparative analysis of Austrocolorin A1 with its closest analogs:

Table 1: Key Structural and Analytical Comparisons
Compound Molecular Class Coupling Position Atropisomerism Source Organism Characterization Methods
This compound 10,10′-dihydroanthracenone dimer 10,10′ Yes Cortinarius subgenus Dermocybe (Australia) NMR, HRMS, chiral HPLC, chemical degradation
Austrocolorin B1 10,10′-dihydroanthracenone dimer 10,10′ Yes (atropisomer of A1) Same as A1 Same as A1
Tricolorin analogs* Dihydroanthracenone dimers Variable (e.g., 8,8′) Limited data Cortinarius spp. (global) X-ray crystallography, NMR
Key Observations:

Atropisomerism : this compound and B1 are distinguished by axial chirality, a feature less commonly reported in other tricolorin-class compounds. This property necessitates advanced chiral separation techniques, such as HPLC, for accurate characterization .

Analytical Challenges : The 10,10′-coupling in Austrocolorins creates complex NMR splitting patterns, differing from dimers with alternative coupling positions (e.g., 8,8′). This underscores the importance of high-resolution MS and degradation studies for structural confirmation .

Spectroscopic and Chromatographic Differentiation

  • NMR Signatures: The dimeric nature of this compound results in unique proton environments, with distinct aromatic and methylene resonances compared to monomeric dihydroanthracenones. For example, its $^{13}\text{C}$ NMR spectrum shows coupled carbonyl peaks at δ 190–200 ppm, a hallmark of anthracenone dimers .
  • Chiral HPLC: this compound and B1 were resolved using chiral stationary phases, highlighting their enantiomeric relationship.

Q & A

Q. What methodologies address this compound’s stability and bioavailability limitations?

  • Methodological Guidance :
  • Prodrug Design : Synthesize phosphate or PEGylated derivatives to enhance aqueous solubility.
  • Pharmacokinetic Studies : Conduct in vivo PK/PD modeling in rodents to assess half-life and AUC improvements .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on this compound’s cytotoxicity thresholds?

  • Methodological Guidance :
  • Cross-Study Comparison : Tabulate variables such as cell passage number, serum concentration, and assay duration (Table 2).
  • Table 2 : Example contradiction analysis:
StudyCell LineIC₅₀ (μM)Assay DurationSerum %
AMCF-712.348h10%
BMCF-75.872h5%
  • Recommendation : Standardize protocols via consortium agreements (e.g., NIH Assay Guidance Manual) .

Q. What evidence is required to confirm this compound’s novel mechanism of action?

  • Methodological Guidance :
  • Genetic Knockdown : Use CRISPR/Cas9 to silence putative targets and assess rescue effects.
  • Biophysical Validation : Perform SPR or ITC to measure binding affinity to proposed targets .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Austrocolorin A1
Reactant of Route 2
Reactant of Route 2
Austrocolorin A1

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